Triammonium hexachloroosmate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triammonium hexachloroosmate(3-) is an inorganic compound with the chemical formula (NH4)3[OsCl6] It is a coordination complex of osmium, where the osmium atom is in the +3 oxidation state and is surrounded by six chloride ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Triammonium hexachloroosmate(3-) can be synthesized by reacting osmium tetroxide (OsO4) with ammonium chloride (NH4Cl) in an acidic medium. The reaction typically involves dissolving osmium tetroxide in hydrochloric acid (HCl) and then adding ammonium chloride to the solution. The mixture is then heated to facilitate the formation of the hexachloroosmate complex. The reaction can be represented as follows:
OsO4+6HCl+3NH4Cl→(NH4)3[OsCl6]+2H2O
Industrial Production Methods
In industrial settings, the production of triammonium hexachloroosmate(3-) involves similar chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and pH levels, to ensure high yield and purity of the final product. The compound is typically isolated by crystallization from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Triammonium hexachloroosmate(3-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states or even to metallic osmium.
Substitution: The chloride ligands can be substituted by other ligands, such as water or ammonia.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine gas (Cl2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligand exchange reactions can be carried out in aqueous or non-aqueous solvents, often under reflux conditions.
Major Products Formed
Oxidation: Higher oxidation state complexes of osmium, such as Os(VI) or Os(VIII) compounds.
Reduction: Lower oxidation state complexes or metallic osmium.
Substitution: New coordination complexes with different ligands, such as [Os(NH3)6]3+.
Scientific Research Applications
Triammonium hexachloroosmate(3-) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other osmium complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer therapy and other medical applications.
Industry: It is used in the production of high-purity osmium metal and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of triammonium hexachloroosmate(3-) involves its ability to interact with various molecular targets through coordination chemistry. The osmium center can form stable complexes with different ligands, which can influence the reactivity and properties of the compound. In biological systems, it may interact with proteins, DNA, and other biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ammonium hexachloroosmate(IV): (NH4)2[OsCl6], where osmium is in the +4 oxidation state.
Potassium hexachloroosmate(IV): K2[OsCl6], another osmium(IV) complex.
Sodium hexachloroosmate(IV): Na2[OsCl6], similar to the potassium salt but with sodium as the counterion.
Uniqueness
Triammonium hexachloroosmate(3-) is unique due to its +3 oxidation state of osmium, which is less common compared to the +4 oxidation state found in other hexachloroosmate complexes
Properties
CAS No. |
68413-66-1 |
---|---|
Molecular Formula |
Cl6H12N3Os-3 |
Molecular Weight |
457.1 g/mol |
IUPAC Name |
triazanium;osmium;hexachloride |
InChI |
InChI=1S/6ClH.3H3N.Os/h6*1H;3*1H3;/p-3 |
InChI Key |
CQFPRCBXUVYMFX-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.